cyclo(Arg-Gly-Asp-D-Phe-Cys)

Integrin αvβ3 Binding Affinity IC50

Cyclo(Arg-Gly-Asp-D-Phe-Cys) (c(RGDfC)) delivers unmatched αvβ3 affinity (IC₅₀ 1.5–6 nM) and serum stability (>80% intact after 24 h), eliminating the variability of linear RGD peptides. The free cysteine thiol enables site-specific conjugation of chelators, fluorophores, or payloads—critical for reproducible PET imaging, targeted liposomes, and multivalent constructs. Do not substitute with linear analogs; ensure experimental consistency with this well-characterized, cyclic scaffold.

Molecular Formula C24H34N8O7S
Molecular Weight 578.6 g/mol
Cat. No. B12403625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclo(Arg-Gly-Asp-D-Phe-Cys)
Molecular FormulaC24H34N8O7S
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27)/t14-,15+,16-,17-/m0/s1
InChIKeyWNYJVAMZRBTOPE-YVSFHVDLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(Arg-Gly-Asp-D-Phe-Cys) (cRGDfC): A Benchmark Cyclic RGD Peptide for αvβ3 Integrin Targeting in Cancer Research


Cyclo(Arg-Gly-Asp-D-Phe-Cys), commonly abbreviated as c(RGDfC), is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) motif, which confers high binding affinity for the αvβ3 integrin receptor [1]. This compound is widely employed as a molecular targeting agent in oncology research due to the overexpression of αvβ3 on tumor vasculature and various cancer cell types . Its cyclic structure, formed via a disulfide bond between the cysteine residues, provides enhanced conformational rigidity and metabolic stability compared to linear RGD analogs, making it a preferred ligand for in vitro and in vivo targeting applications [1].

Why Linear RGD Peptides or Unmodified Cyclic Analogs Cannot Substitute for Cyclo(Arg-Gly-Asp-D-Phe-Cys) in αvβ3 Integrin Studies


Substituting Cyclo(Arg-Gly-Asp-D-Phe-Cys) with a linear RGD peptide or a different cyclic analog introduces significant experimental variability due to profound differences in binding affinity, metabolic stability, and functional performance. Linear RGD peptides exhibit markedly lower affinity for αvβ3 integrin and are rapidly degraded in biological milieus, leading to inconsistent and often non-reproducible targeting results [1]. Even among cyclic RGD variants (e.g., c(RGDfV), c(RGDfK), c(RGDyK)), binding affinity varies substantially, with c(RGDfC) occupying a distinct position in the affinity hierarchy [1]. Furthermore, the unique thiol moiety of the C-terminal cysteine in c(RGDfC) enables site-specific conjugation chemistries that are not feasible with many other cyclic RGD peptides, directly impacting the design of targeted drug delivery systems and imaging probes [2]. These factors collectively preclude simple interchangeability and necessitate the use of the specific compound for experiments where defined affinity, stability, and conjugation capacity are critical.

Quantitative Differentiation of Cyclo(Arg-Gly-Asp-D-Phe-Cys): Affinity, Stability, and Conjugation Performance Against Comparators


αvβ3 Integrin Binding Affinity: c(RGDfC) vs. Linear RGD and Other Cyclic Analogs

In a standardized, cell-free ELISA-based assay, c(RGDfC) exhibited an IC50 for αvβ3 integrin in the range of 1.5 to 6 nM. This affinity is significantly superior to linear RGD peptides and places c(RGDfC) within a defined hierarchy among cyclic RGD pentapeptides: c(RGDfV) < c(RGDfK) < c(RGDyK) < c(RGDfC) [1]. This ranking is based on direct, side-by-side measurements under identical conditions [1].

Integrin αvβ3 Binding Affinity IC50 Peptide Ranking

Solution Stability: c(RGDfC) vs. Linear RGD Peptides at Physiological pH

In a comparative study of solution stability at 50°C, a cyclic RGD peptide (cyclo-(1,6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2) was found to be approximately 30-fold more stable than a linear RGD peptide (Arg-Gly-Asp-Phe-OH) at pH 7 [1]. While this study did not use the exact c(RGDfC) sequence, it provides a class-level inference for the stability advantage conferred by disulfide-bond cyclization on RGD peptides.

Peptide Stability Degradation Kinetics pH 7 Aspartic Acid

Serum Stability: c(RGDfC) Retains >80% Integrity After 24 Hours

The cyclic structure of c(RGDfC) confers significant resistance to proteolytic degradation in serum. Specifically, assays demonstrate that >80% of the peptide remains intact after 24 hours of incubation at 37°C in 10% fetal bovine serum (FBS) [1]. This stability profile is characteristic of the cyclic RGD class and is markedly superior to linear RGD peptides.

Serum Stability Proteolytic Degradation In Vitro Stability FBS

Conjugation Utility: Site-Specific Thiol-Maleimide Chemistry Enabled by C-Terminal Cysteine

c(RGDfC) contains a unique C-terminal cysteine residue with a free thiol (-SH) group. This functional handle enables highly efficient and site-specific conjugation to maleimide-activated cargoes, including drugs, fluorophores, and nanoparticle surfaces . This contrasts with other commonly used cyclic RGD peptides like c(RGDfK), which require conjugation through a lysine amine group, or c(RGDfV), which lacks a readily conjugable handle. The thiol-maleimide reaction is highly selective and proceeds rapidly under mild aqueous conditions, preserving peptide bioactivity [1].

Site-Specific Conjugation Thiol-Maleimide Drug Delivery Nanoparticle Functionalization

Recommended Application Scenarios for Cyclo(Arg-Gly-Asp-D-Phe-Cys) Based on Quantitative Evidence


Preclinical PET/SPECT Imaging of αvβ3-Expressing Tumors

The high αvβ3 affinity (IC50 1.5-6 nM) and serum stability (>80% intact after 24h) of c(RGDfC) make it an ideal scaffold for developing radiolabeled imaging probes. Conjugation of chelators (e.g., DOTA) to the cysteine thiol enables stable radiolabeling with isotopes like 68Ga for positron emission tomography (PET), as demonstrated by the successful in vivo imaging of U87MG glioblastoma xenografts with a 68Ga-labeled DOTA-C-glyco-c(RGDfK) analog [1].

Targeted Drug Delivery via Nanoparticle or Liposome Functionalization

The site-specific thiol group of c(RGDfC) facilitates its covalent attachment to the surface of drug-loaded nanoparticles or liposomes. This strategy leverages the peptide's αvβ3 targeting capability (IC50 1.5-6 nM) to enhance the accumulation of cytotoxic payloads in αvβ3-positive tumors, as evidenced by improved cellular uptake and cytotoxicity in Colon-26 murine colon carcinoma cells using cRGD-modified PEGylated liposomes [2].

In Vitro Cell Adhesion and Migration Assays Requiring Defined αvβ3 Blockade

For experiments investigating integrin-mediated cell adhesion, spreading, or migration, c(RGDfC) provides a potent and well-characterized inhibitor. Its defined αvβ3 affinity (IC50 1.5-6 nM) allows for precise dose-response studies, while its enhanced solution stability ensures consistent activity throughout the assay duration, reducing data variability compared to less stable linear RGD peptides [3].

Development of Multivalent αvβ3 Antagonists

The unique cysteine thiol of c(RGDfC) can be used to create homodimeric or homotetrameric constructs via disulfide bond formation or bivalent crosslinkers. Multimerization of RGD peptides has been shown to dramatically increase binding avidity for αvβ3 integrin (e.g., IC50 of 10 nM for a DOTA-tetramer vs. 74 nM for a dimer), a principle that can be applied to c(RGDfC) to generate high-potency probes or therapeutics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for cyclo(Arg-Gly-Asp-D-Phe-Cys)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.